molecular formula C22H24FN3O B2571824 1-butyl-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 912901-29-2

1-butyl-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B2571824
CAS No.: 912901-29-2
M. Wt: 365.452
InChI Key: GNRURCFZDDRNOS-UHFFFAOYSA-N
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Description

1-Butyl-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a complex organic compound that features a benzimidazole core linked to a pyrrolidinone ring

Scientific Research Applications

1-Butyl-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug design.

    Industry: It can be used in the development of advanced materials with unique properties, such as polymers and nanomaterials.

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. As with any chemical, appropriate safety measures should be taken when handling it to avoid exposure. It is not intended for human or veterinary use.

Future Directions

The compound and its derivatives could be further studied for their potential applications in various fields. For instance, they could be evaluated for their biological activity, such as their interaction with dopamine receptors . They could also be studied for their potential use in medical imaging or as therapeutic agents.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process involves the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, possibly incorporating continuous flow techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the benzimidazole and pyrrolidinone rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Comparison with Similar Compounds

Uniqueness: 1-Butyl-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is unique due to its specific combination of a benzimidazole core and a pyrrolidinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-butyl-4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O/c1-2-3-12-25-15-17(13-21(25)27)22-24-19-6-4-5-7-20(19)26(22)14-16-8-10-18(23)11-9-16/h4-11,17H,2-3,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRURCFZDDRNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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